

(R,R)-S63845 Binding Affinity to Human MCL1: A Technical Guide

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Compound of Interest

Compound Name: (R,R)-S63845

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding affinity and mechanism of action of the selective MCL1 inhibitor, **(R,R)-S63845**. It includes quantitative binding data, comprehensive experimental protocols for key assays, and visual diagrams of the inhibitor's mechanism and relevant experimental workflows.

Executive Summary

Myeloid Cell Leukemia 1 (MCL1) is a pro-survival protein of the BCL-2 family and a critical regulator of the mitochondrial apoptotic pathway.^[1] Its overexpression is a common feature in various cancers, making it a prime target for therapeutic intervention.^{[1][2]} S63845 is a potent and highly selective small molecule inhibitor that binds with high affinity to the BH3-binding groove of human MCL1.^{[1][2][3]} This interaction competitively displaces pro-apoptotic proteins, such as BAK and BAX, triggering the intrinsic apoptosis cascade.^[1] This document consolidates the key binding characteristics of S63845 and the methodologies used for their determination.

Quantitative Binding Affinity Data

The binding affinity of **(R,R)-S63845** for human MCL1 has been rigorously quantified using multiple biophysical techniques, demonstrating high potency and selectivity. The data reveals a sub-nanomolar affinity for human MCL1, with significantly weaker or no discernible binding to other BCL-2 family members like BCL-2 and BCL-XL.^{[2][4]} Notably, S63845 exhibits an

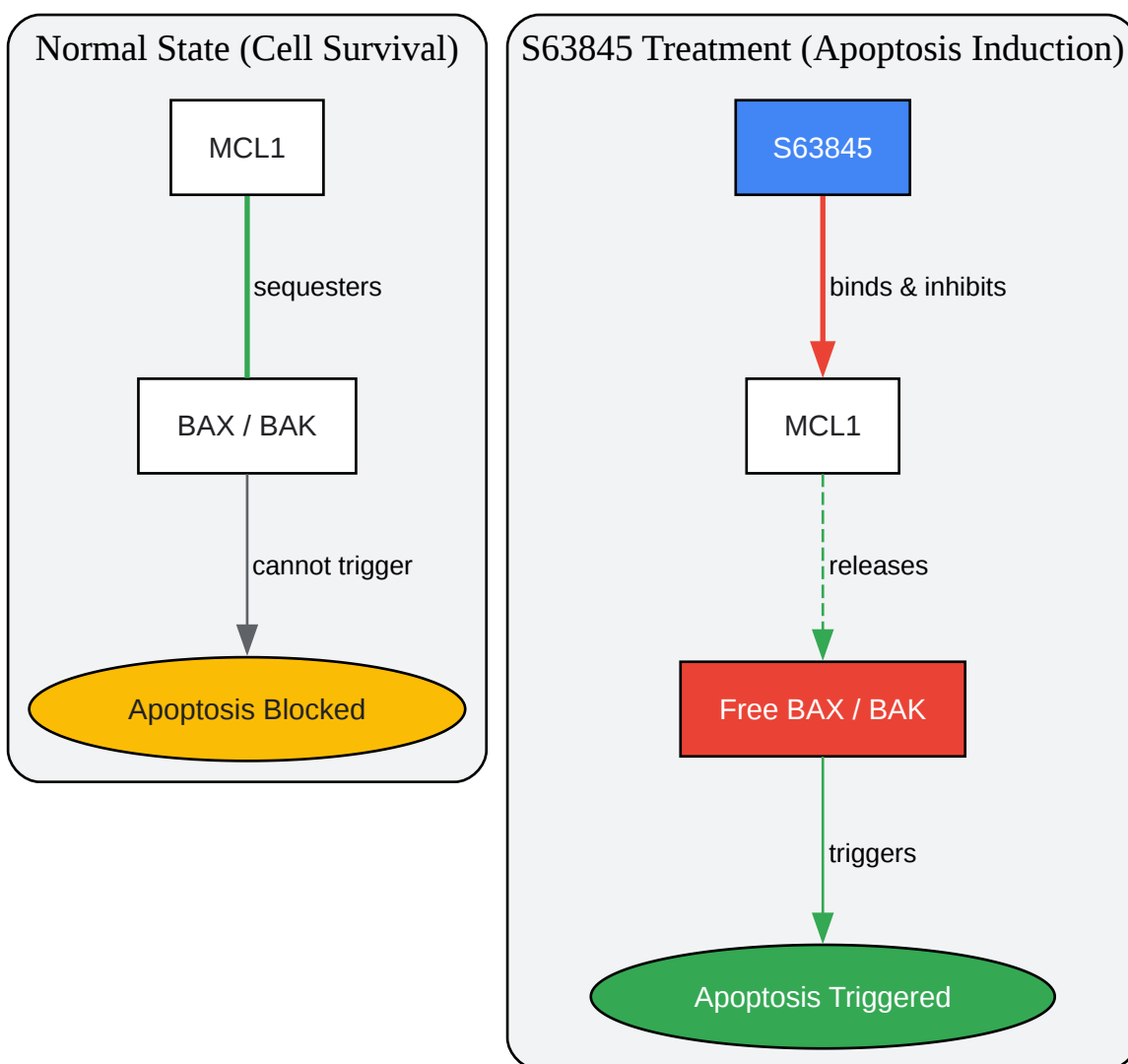
approximately six-fold higher affinity for the human MCL1 protein compared to its murine counterpart.[5][6]

Parameter	Value	Protein	Technique(s)	Reference(s)
Kd (Dissociation Constant)	0.19 nM	Human MCL1	Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)	[2][3][4][5][7]
Selectivity	No discernible binding	Human BCL-2, BCL-XL	Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)	[2][3][4]
Species Selectivity	~6-fold higher affinity for human vs. mouse MCL1	Human MCL1, Mouse MCL1	Not specified	[5][6]

Mechanism of Action: MCL1 Inhibition and Apoptosis Induction

S63845 exerts its pro-apoptotic effect by directly and selectively targeting MCL1. In healthy and cancer cells reliant on MCL1 for survival, MCL1 sequesters pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.

S63845, acting as a BH3-mimetic, binds with high affinity to the hydrophobic BH3-binding groove on the MCL1 protein.[1][2][3][5] This binding event competitively displaces BAX and BAK from MCL1.[2] The liberated BAX and BAK are then free to activate the mitochondrial apoptosis pathway, leading to caspase activation and programmed cell death.[1][2][5]



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Caption: Mechanism of S63845-induced apoptosis.

Experimental Protocols

The determination of S63845's binding affinity and mechanism relies on several key experimental techniques. The following sections provide detailed, representative protocols for these assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters (k_{on} , k_{off}) and the dissociation constant (K_d).

Objective: To quantify the binding affinity of S63845 to immobilized human MCL1 protein.

Materials:

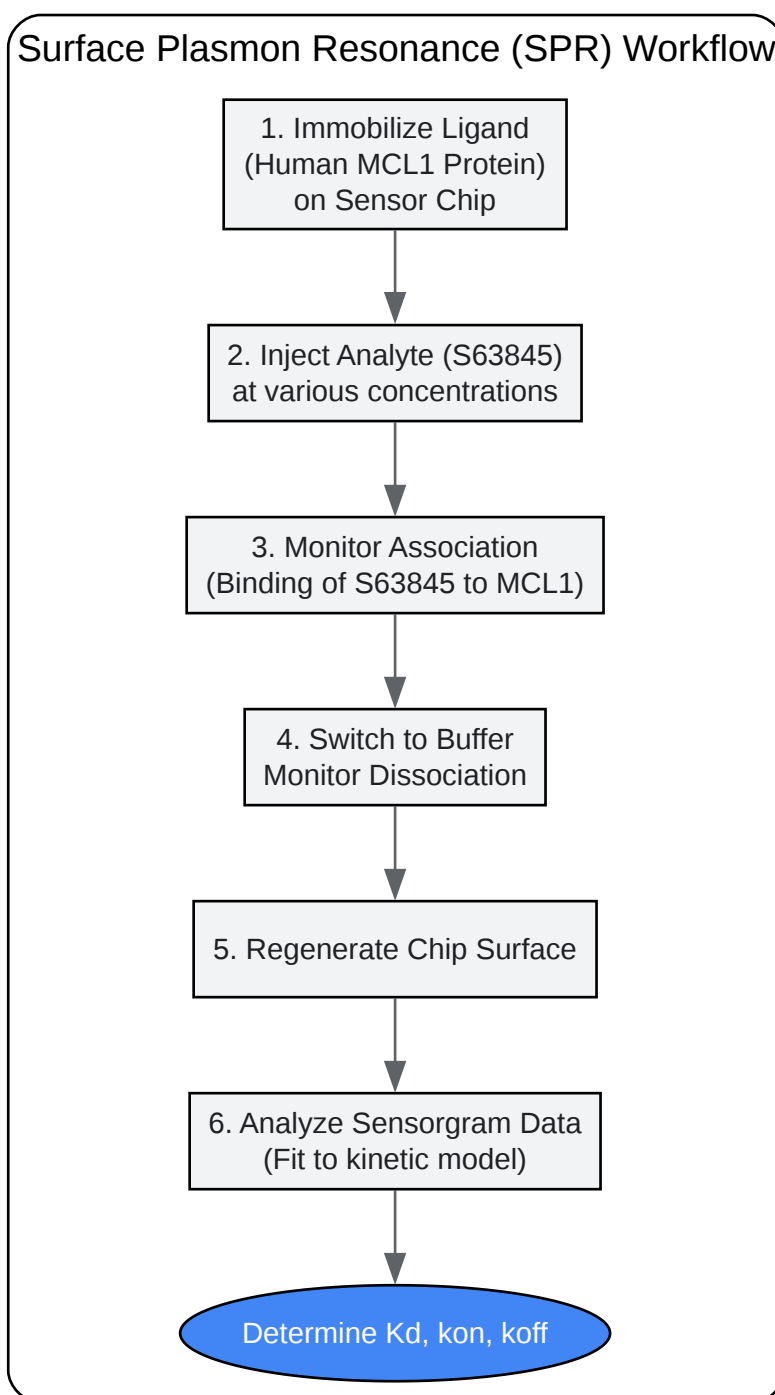
- Recombinant human MCL1 protein (with an appropriate tag, e.g., His-tag, for immobilization).
- **(R,R)-S63845** compound.
- SPR instrument (e.g., Biacore).
- Sensor chip (e.g., CM5 or Ni-NTA sensor chip for His-tagged proteins).
- Immobilization buffers (e.g., HBS-EP+).
- Running buffer (e.g., HBS-EP+ with a low percentage of DMSO).
- Regeneration solution (e.g., low pH glycine or EDTA).

Protocol:

- Chip Preparation: Equilibrate the sensor chip with running buffer.
- Protein Immobilization:
 - Activate the sensor surface if using amine coupling (e.g., with EDC/NHS for a CM5 chip).
 - Inject the recombinant human MCL1 protein over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units).
 - Deactivate any remaining active esters with ethanolamine.
 - For Ni-NTA chips, inject the His-tagged MCL1 directly onto the surface.
- Analyte Injection (S63845):
 - Prepare a serial dilution of S63845 in running buffer (e.g., ranging from 0.1 nM to 100 nM). Ensure the final DMSO concentration is consistent across all samples and the running buffer.

- Inject each concentration of S63845 over the immobilized MCL1 surface for a defined period (association phase, e.g., 120 seconds).
- Switch back to running buffer and monitor the signal decrease (dissociation phase, e.g., 300 seconds).
- Inject a blank (running buffer with DMSO) for double referencing.
- Surface Regeneration: Inject the regeneration solution to remove any bound S63845 and prepare the surface for the next injection cycle.
- Data Analysis:
 - Subtract the reference channel signal and the blank injection signal from the active channel data.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
 - The software will calculate the association rate (k_{on}), dissociation rate (k_{off}), and the equilibrium dissociation constant ($K_d = k_{off} / k_{on}$).

Surface Plasmon Resonance (SPR) Workflow



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Caption: A typical experimental workflow for SPR analysis.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To measure the binding affinity of S63845 to human MCL1 by competing with a fluorescently labeled tracer peptide.

Materials:

- Recombinant human MCL1 protein.
- **(R,R)-S63845** compound.
- A fluorescently labeled peptide known to bind MCL's BH3-groove (e.g., FITC-labeled BAK BH3 peptide). This is the "tracer".
- Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).
- Microplate reader with FP capabilities (e.g., with 485 nm excitation and 535 nm emission filters for FITC).
- Black, non-binding surface microplates (e.g., 384-well).

Protocol:

- Tracer-Protein Binding:
 - First, determine the K_d of the tracer for MCL1. Keep the tracer concentration fixed (e.g., 2-5 nM) and titrate increasing concentrations of MCL1 protein.
 - Measure the fluorescence polarization (mP) at each concentration. The data should fit a sigmoidal binding curve, from which the K_d can be determined.
- Competitive Binding Assay:
 - Prepare a serial dilution of the S63845 inhibitor in assay buffer.
 - In each well of the microplate, add a fixed concentration of MCL1 protein and the fluorescent tracer (concentrations should be optimized based on the initial binding

experiment, typically $[MCL1] \approx K_d$ of the tracer).

- Add the S63845 dilutions to the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
- Incubate the plate at room temperature for a set time (e.g., 30-60 minutes) to reach equilibrium.
- Measurement: Read the fluorescence polarization (mP) of each well using the microplate reader.
- Data Analysis:
 - The mP values will decrease as the concentration of S63845 increases, indicating displacement of the fluorescent tracer.
 - Plot the mP values against the logarithm of the S63845 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of S63845 that displaces 50% of the bound tracer).
 - Convert the IC₅₀ value to an inhibition constant (K_i) using the Cheng-Prusoff equation or a similar model that accounts for the concentrations and K_d of the tracer.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate that S63845 disrupts the MCL1/BAK or MCL1/BAX interaction within a cellular context.^[4]

Objective: To assess the ability of S63845 to inhibit the interaction between MCL1 and its binding partners (e.g., BAK, BAX) in cells.

Materials:

- Cell line expressing the proteins of interest (e.g., HeLa cells transduced with Flag-tagged MCL1).^[4]
- **(R,R)-S63845** compound.

- Cell lysis buffer (e.g., IP Lysis Buffer with protease and phosphatase inhibitors).
- Antibody for immunoprecipitation (e.g., anti-Flag antibody).
- Protein A/G magnetic or agarose beads.
- Antibodies for Western blotting (e.g., anti-MCL1, anti-BAK, anti-BAX).

Protocol:

- Cell Treatment: Culture cells and treat with increasing concentrations of S63845 (e.g., 0.1 to 3 μ M) and a vehicle control (DMSO) for a specified time (e.g., 4 hours).[4]
- Cell Lysis: Harvest and lyse the cells on ice using a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation:
 - Pre-clear the cell lysates with beads to reduce non-specific binding.
 - Incubate the cleared lysates with an antibody against the "bait" protein (e.g., anti-Flag for Flag-MCL1) overnight at 4°C.
 - Add Protein A/G beads to the lysate/antibody mixture to capture the antibody-protein complexes.
- Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins (the immunoprecipitates) and a sample of the total cell lysate (input control) by SDS-PAGE.
 - Transfer the proteins to a membrane (e.g., PVDF).

- Probe the membrane with primary antibodies against the bait protein (MCL1) and the expected "prey" proteins (BAK, BAX).
- Data Interpretation: A dose-dependent decrease in the amount of BAK or BAX co-precipitated with MCL1 in the S63845-treated samples, relative to the vehicle control, indicates that the inhibitor successfully disrupts the MCL1-BAK/BAX interaction in the cell. The input lanes confirm that the total levels of these proteins are unchanged by the short treatment.

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